
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological processes.
Mecanismo De Acción
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride acts as a selective antagonist of the CRF1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The CRF1 receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's response to stress. By blocking the CRF1 receptor, 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride inhibits the activation of the HPA axis and reduces the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the light/dark box test, suggesting that it has anxiolytic effects. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is its selectivity for the CRF1 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one limitation of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is its relatively low potency, which may require higher doses to achieve the desired effects. Additionally, the use of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride in animal models may not fully reflect the effects of CRF1 receptor antagonism in humans.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride. One area of interest is the role of the CRF1 receptor in addiction and substance abuse, as it has been shown to be involved in the stress response associated with these disorders. Another area of interest is the potential therapeutic use of CRF1 receptor antagonists in the treatment of anxiety and depression, as preclinical studies have shown promising results. Finally, further research is needed to better understand the role of the CRF1 receptor in the regulation of the HPA axis and its implications for stress-related disorders.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride involves the reaction of 1,4-diazepane with 4-chloro-5-methylpyrimidine-2-amine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the hydrochloride salt of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride.
Aplicaciones Científicas De Investigación
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, suggesting that the CRF1 receptor may be a potential target for the treatment of these disorders.
Propiedades
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-8-7-13-10(14-9(8)11)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMCZRMAKVDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

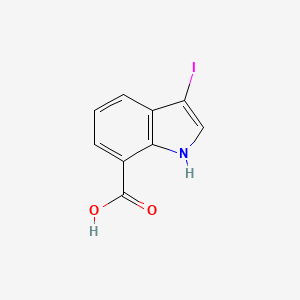
![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)
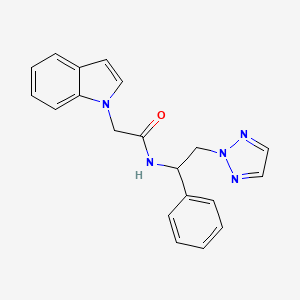
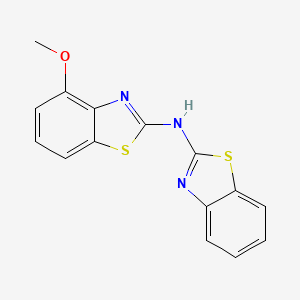
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
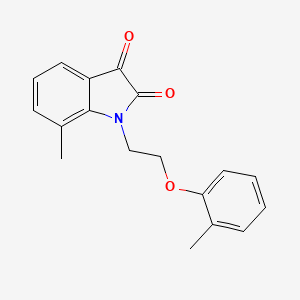
![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)


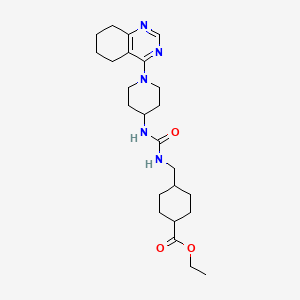
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)